Cyclohexanecarboxylic acid, 2,2-dimethyl-6-methylene-, methyl ester

Descripción

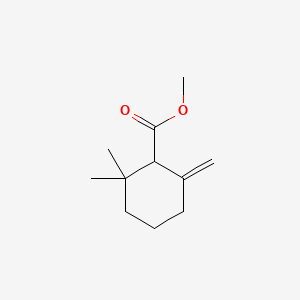

Cyclohexanecarboxylic acid, 2,2-dimethyl-6-methylene-, methyl ester (CAS 81752-87-6) is a cyclohexane-derived ester with the molecular formula C₁₁H₁₈O₂. Its structure features a methyl ester group, a 6-methylene substituent, and two methyl groups at the 2-position of the cyclohexane ring (Figure 1). This compound is classified as an inert ingredient in organic production, where it is used in formulations under specific regulatory guidelines . However, its sensitization data remain insufficient for full toxicological profiling, as noted by the National Organic Standards Board .

Propiedades

IUPAC Name |

methyl 2,2-dimethyl-6-methylidenecyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-8-6-5-7-11(2,3)9(8)10(12)13-4/h9H,1,5-7H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMJXJPQSPQXVMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(=C)C1C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7051399 | |

| Record name | Cyclohexanecarboxylic acid, 2,2-dimethyl-6-methylene-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81752-87-6 | |

| Record name | Methyl 2,2-dimethyl-6-methylenecyclohexanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81752-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanecarboxylic acid, 2,2-dimethyl-6-methylene-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081752876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarboxylic acid, 2,2-dimethyl-6-methylene-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanecarboxylic acid, 2,2-dimethyl-6-methylene-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2,2-dimethyl-6-methylenecyclohexanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohexanecarboxylic acid, 2,2-dimethyl-6-methylene-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Esterification of Cyclohexanecarboxylic Acid Derivatives

The most straightforward laboratory and industrial method involves the esterification of the corresponding cyclohexanecarboxylic acid derivative with methanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). This method is classical for preparing methyl esters from carboxylic acids and is applicable here as well.

- Reaction Conditions:

- Acid catalyst (typically H2SO4)

- Excess methanol as solvent and reagent

- Reflux temperature for several hours

- Outcome: High yield of methyl ester, with purification by distillation or crystallization.

This route is often preceded by the synthesis or isolation of the acid precursor, 2,2-dimethyl-6-methylene-1-cyclohexanecarboxylic acid, which can be obtained via hydrogenation or other functional group transformations from aromatic or unsaturated precursors.

Hydrogenation of Benzoic Acid Derivatives Followed by Esterification

Industrial scale production often starts from benzoic acid or substituted benzoic acids. The aromatic ring is hydrogenated under catalytic conditions to yield cyclohexanecarboxylic acid derivatives. Subsequent esterification with methanol produces the methyl ester.

- Catalysts: Pd/C, Pt, or Raney Nickel under hydrogen pressure

- Advantages: Efficient conversion of aromatic precursors to saturated cyclohexane derivatives

- Follow-up: Acid workup and esterification as above.

Advanced Synthetic Method: Deconjugation and Isomer Purification

A notable patented method provides a more refined approach to prepare methyl 2,2-dimethyl-6-methylene-1-cyclohexanecarboxylate with high isomeric purity by avoiding mixtures of β- and γ-isomers.

-

- Deprotonation of the β-isomer ester using a strong base (e.g., potassium carbonate in acetone).

- Addition of trimethylsilyl chloride to form a silyl derivative intermediate.

- Acid hydrolysis to yield the γ-ester (desired isomer) in high yield and purity.

-

- Reflux in acetone with potassium carbonate

- Use of ethyl bromide as alkylating agent for ester formation

- Purification by distillation at reduced pressure

Yield: Approximately 92% for the methyl ester product

- Spectroscopic Data: IR and NMR confirm structure and purity.

This method is advantageous in producing the ester free of β-isomer contamination, which is crucial for applications requiring high purity, such as pharmaceutical intermediates or fine chemicals.

Retrosynthetic and AI-Powered Synthesis Planning

Modern synthesis planning tools integrate large reaction databases (e.g., Pistachio, Reaxys) to predict feasible synthetic routes for this compound. These tools focus on one-step or multi-step synthetic strategies, optimizing reaction conditions and precursor selection.

-

- Precursor scoring based on relevance heuristics

- Template-based reaction prediction models

- Top-N results to identify best synthetic pathways

Outcome: Efficient synthetic routes that minimize steps and maximize yield, often proposing esterification of cyclohexanecarboxylic acid derivatives or ring hydrogenation followed by esterification.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield | Advantages | Notes |

|---|---|---|---|---|---|

| Acid-catalyzed esterification | 2,2-dimethyl-6-methylene-1-cyclohexanecarboxylic acid | Methanol, H2SO4, reflux | High | Simple, classical | Requires pure acid precursor |

| Hydrogenation + Esterification | Benzoic acid derivatives | H2, Pd/C or Raney Ni; then methanol + acid catalyst | High | Industrially scalable | Multi-step, requires hydrogenation setup |

| Base-mediated deprotonation + silyl protection + hydrolysis | β-isomer ester | K2CO3 in acetone, trimethylsilyl chloride, acid hydrolysis | ~92% | High isomeric purity, avoids isomer mixtures | Patented, more complex but precise |

Research Findings and Notes

- The patented method provides a significant improvement in isomer control, which is critical for downstream applications.

- Industrial processes leverage hydrogenation of aromatic precursors, highlighting the importance of catalytic hydrogenation in cyclohexane derivative synthesis.

- AI-assisted retrosynthesis tools are increasingly used to optimize synthetic routes, incorporating vast chemical reaction data to propose efficient pathways.

- Spectroscopic analyses (IR, NMR) confirm the identity and purity of the methyl ester, with characteristic ester carbonyl and methylene signals.

Análisis De Reacciones Químicas

Types of Reactions

Cyclohexanecarboxylic acid, 2,2-dimethyl-6-methylene-, methyl ester undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cyclohexanone derivatives.

Reduction: Reduction reactions can convert it to cyclohexanol derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted cyclohexane derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include cyclohexanone, cyclohexanol, and various substituted cyclohexane derivatives .

Aplicaciones Científicas De Investigación

Cyclohexanecarboxylic acid, 2,2-dimethyl-6-methylene-, methyl ester has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Mecanismo De Acción

The mechanism of action of cyclohexanecarboxylic acid, 2,2-dimethyl-6-methylene-, methyl ester involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound is compared below with other cyclohexane derivatives and esters based on molecular structure, physicochemical properties, regulatory status, and applications.

Table 1. Structural and Functional Comparison

Key Findings:

The methylene group at position 6 may enhance reactivity in cycloaddition or polymerization reactions, a feature absent in unsubstituted analogs.

Regulatory and Safety Profiles: Unlike 2-(1-mercapto-1-methylethyl)-5-methyl-cyclohexanone (a known sensitizer ), the target compound lacks conclusive sensitization data, limiting its approval in certain applications. Its classification as a yellow-triangle inert ingredient underlines restricted use in organic systems until further toxicological reviews .

Applications: The compound’s inertness suggests utility in pesticides or fragrances where non-reactive carriers are required . In contrast, methyl cyclohexanecarboxylate (LogP 1.74) is favored as a solvent due to its lower molecular weight and higher volatility .

Actividad Biológica

Cyclohexanecarboxylic acid, 2,2-dimethyl-6-methylene-, methyl ester (CAS Number: 81752-87-6) is a compound of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial production. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H18O2

- Molecular Weight : 182.13 g/mol

- CAS Number : 81752-87-6

This compound acts primarily as a ligand for specific receptors, which modulates their activity. This interaction can lead to various biological effects, including:

- Antimicrobial Activity : Potential inhibition of bacterial growth.

- Anticancer Properties : Research indicates possible antiproliferative effects against certain cancer cell lines.

- Enzyme Interaction : It may influence the activity of enzymes involved in metabolic pathways.

Antimicrobial Effects

Studies have shown that cyclohexanecarboxylic acid derivatives exhibit antimicrobial properties. The compound's structure allows it to interact with bacterial membranes, leading to cell lysis or inhibition of growth.

Anticancer Activity

Research has indicated that cyclohexanecarboxylic acid derivatives can exhibit selective cytotoxicity against tumor cells. For example, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation.

Research Findings and Case Studies

Comparison with Similar Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Cyclohexanecarboxylic Acid | Moderate antibacterial properties | Precursor to the methyl ester |

| Cyclohexanol | Solvent properties; less biological activity | Reduction product |

| Cyclohexanone | Used as a solvent; moderate toxicity | Oxidation product |

Q & A

Q. What are the recommended synthetic routes for Cyclohexanecarboxylic acid, 2,2-dimethyl-6-methylene-, methyl ester?

- Methodological Answer : The compound can be synthesized via esterification of the parent carboxylic acid using methanol under acid catalysis. Key parameters include temperature control (60–80°C) and the use of anhydrous conditions to minimize hydrolysis. For sterically hindered derivatives like 2,2-dimethyl-6-methylene groups, prolonged reaction times (12–24 hours) and excess methanol may improve yields. Purification via fractional distillation or column chromatography (using silica gel and ethyl acetate/hexane eluent) is recommended .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

- Methodological Answer :

- 1H NMR : Analyze substituent environments: the 6-methylene group (δ 4.6–5.0 ppm as a singlet), methyl ester (δ 3.6–3.7 ppm), and 2,2-dimethyl groups (δ 1.0–1.2 ppm as two singlets). Integration ratios validate substituent stoichiometry .

- IR : Ester carbonyl (C=O) at ~1740 cm⁻¹ and absence of carboxylic acid O-H (~2500–3500 cm⁻¹) confirm esterification .

- Cross-validate with NIST reference spectra for cyclohexanecarboxylic acid derivatives .

Q. What purification methods are effective for isolating this ester?

- Methodological Answer : Use fractional distillation under reduced pressure (e.g., 18 mmHg for analogs with bp 128–131°C ). For lab-scale purification, silica gel chromatography with a gradient eluent (e.g., hexane to ethyl acetate) resolves steric isomers. Purity assessment via GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) is critical .

Advanced Research Questions

Q. How do steric effects from 2,2-dimethyl and 6-methylene groups influence reaction pathways (e.g., nucleophilic acyl substitution)?

- Methodological Answer : The 2,2-dimethyl groups create steric hindrance, slowing nucleophilic attack at the carbonyl carbon. Kinetic studies (e.g., using Hammett plots) can quantify this effect. Computational modeling (DFT calculations) of transition states, referencing substituent electronic parameters from analogs like trans-4-formyl derivatives , provides mechanistic insights. Experimental validation via competitive reactions with less hindered esters (e.g., methyl cyclohexanecarboxylate ) is recommended .

Q. How can contradictions in reported thermodynamic data (e.g., ΔrH°) for cyclohexane derivatives be resolved?

- Methodological Answer : Discrepancies often arise from differences in experimental conditions (e.g., solvent vs. gas phase). Re-evaluate enthalpy data using standardized calorimetry (e.g., bomb calorimetry for combustion enthalpy ). Compare with computational values (Gaussian or ORCA software) using high-level basis sets (e.g., CCSD(T)/cc-pVTZ). For gas-phase analogs, reconcile with NIST-referenced reaction thermochemistry .

Q. What computational strategies predict regioselectivity in functionalizing the cyclohexane ring?

- Methodological Answer :

- DFT-based Fukui indices : Identify electrophilic/nucleophilic sites on the ring. For example, the 6-methylene group may exhibit higher reactivity due to strain relief upon functionalization.

- Molecular dynamics simulations : Assess steric accessibility of substituents (e.g., 2,2-dimethyl groups) in solvent environments .

- Validate predictions via experimental substitution reactions (e.g., epoxidation or Diels-Alder cycloadditions) monitored by GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.